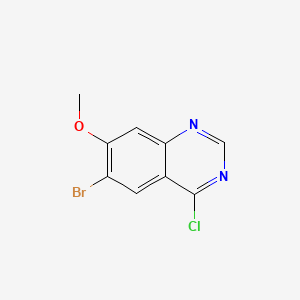

6-Bromo-4-chloro-7-methoxyquinazoline

描述

6-Bromo-4-chloro-7-methoxyquinazoline is a chemical compound with the molecular formula C9H6BrClN2O. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to a quinazoline core, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

准备方法

The synthesis of 6-Bromo-4-chloro-7-methoxyquinazoline typically involves the reaction of a quinazoline derivative with brominating and chlorinating agents. One common method includes the use of bromine and chlorine in the presence of a suitable solvent and catalyst to achieve the desired substitution on the quinazoline ring . The reaction conditions often require controlled temperatures and specific reaction times to ensure high yield and purity of the product. Industrial production methods may involve large-scale batch or continuous processes, utilizing advanced equipment to maintain consistent quality and efficiency .

化学反应分析

6-Bromo-4-chloro-7-methoxyquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form complex structures.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Medicinal Chemistry

Key Intermediate in Drug Development

6-Bromo-4-chloro-7-methoxyquinazoline serves as a crucial intermediate in synthesizing various pharmaceutical agents. Its derivatives have been investigated for their potential in treating cancer and inflammatory diseases. The structural features of this compound allow it to interact with specific biological targets, making it valuable in drug design .

Antitumor Activity

Research has demonstrated that this compound exhibits antitumor properties. In vitro studies have shown its effectiveness against several cancer cell lines, including:

- PC3 (prostate cancer)

- MCF-7 (breast cancer)

- HT-29 (colon cancer)

These studies indicate that this compound can inhibit the proliferation of these cells, suggesting its potential as a therapeutic agent .

Molecular Biology

Enzyme Inhibition Studies

The compound is utilized in molecular biology to study enzyme inhibitors and receptor modulators. Its ability to modulate the activity of specific enzymes is critical for understanding various biological pathways and mechanisms. This includes pathways related to cancer progression and inflammatory responses.

Industrial Applications

Agrochemicals and Material Science

Beyond medicinal uses, this compound finds applications in the development of agrochemicals. Its unique properties contribute to advancements in agricultural science and material development, highlighting its versatility .

| Activity Type | Description |

|---|---|

| Antitumor Activity | Inhibits proliferation of cancer cell lines (PC3, MCF-7, HT-29) |

| Enzyme Inhibition | Modulates enzyme activity related to cancer and inflammation |

| Molecular Biology | Used in studies examining receptor modulators and enzyme inhibitors |

Case Studies

- Antitumor Efficacy Study : A study conducted on the effects of this compound on various cancer cell lines revealed significant reductions in cell viability at specific concentrations. This suggests a dose-dependent response that could inform future therapeutic applications .

- Enzyme Inhibition Research : Investigations into the compound's role as an enzyme inhibitor have provided insights into its potential use in treating diseases characterized by dysregulated enzyme activity. These findings support further exploration into its medicinal properties.

- Industrial Application Development : Research focusing on the application of this compound in agrochemicals has shown promising results, with formulations demonstrating enhanced efficacy compared to existing products .

作用机制

The mechanism of action of 6-Bromo-4-chloro-7-methoxyquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

相似化合物的比较

6-Bromo-4-chloro-7-methoxyquinazoline can be compared with other quinazoline derivatives, such as:

6-Bromoquinazoline: Lacks the chlorine and methoxy groups, resulting in different chemical properties and biological activities.

4-Chloroquinazoline: Lacks the bromine and methoxy groups, leading to variations in reactivity and application.

7-Methoxyquinazoline: Lacks the bromine and chlorine groups, affecting its use in medicinal and industrial applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

生物活性

6-Bromo-4-chloro-7-methoxyquinazoline is a member of the quinazoline family, characterized by its molecular formula and a molecular weight of 273.51 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the development of therapeutic agents targeting cancer and inflammatory diseases.

Chemical Structure and Synthesis

The unique structural features of this compound, including bromine, chlorine, and methoxy functional groups, contribute to its reactivity and biological activity. The synthesis typically involves halogenation reactions using bromine and chlorine in the presence of suitable solvents and catalysts.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It has been identified as a potential inhibitor or modulator of various biological pathways, including:

- Signal Transduction : The compound may influence cellular signaling pathways that regulate cell growth and differentiation.

- Metabolic Regulation : It can affect metabolic processes by modulating enzyme activities involved in metabolism .

Biological Activity

Research indicates that this compound exhibits significant biological activity:

- Antitumor Activity : The compound has shown promise as an antitumor agent. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cells .

- Enzyme Inhibition : It acts as an enzyme inhibitor, potentially affecting pathways related to cancer progression and inflammatory responses .

- Molecular Biology Applications : The compound is utilized in studies examining enzyme inhibitors and receptor modulators, contributing to a deeper understanding of biological mechanisms.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antitumor Screening : A study involving a series of quinazoline derivatives found that compounds similar to this compound exhibited IC50 values indicating effective inhibition against multiple cancer cell lines. For instance, derivatives with similar substitutions showed IC50 values ranging from 10 μM to 12 μM against PC3 and MCF-7 cells .

- Structure-Activity Relationship (SAR) : Research into the SAR of quinazoline derivatives suggests that the presence of specific substituents, such as bromine at position C6, enhances antitumor activity compared to compounds lacking these modifications. This highlights the importance of chemical structure in determining biological efficacy .

Comparative Analysis

To better understand the significance of this compound within its chemical family, a comparison with similar compounds can be made:

| Compound Name | Unique Features | Differences in Activity |

|---|---|---|

| 6-Bromoquinazoline | Lacks chlorine and methoxy groups | Different chemical properties and activities |

| 4-Chloroquinazoline | Lacks bromine and methoxy groups | Variations in reactivity and application |

| 7-Methoxyquinazoline | Lacks bromine and chlorine groups | Affects use in medicinal applications |

This table illustrates how variations in substituents can significantly impact the biological properties of quinazoline derivatives.

属性

IUPAC Name |

6-bromo-4-chloro-7-methoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2O/c1-14-8-3-7-5(2-6(8)10)9(11)13-4-12-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLYBHWVYJORNHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。